N-(2-oxocyclopentyl)prop-2-enamide N-(2-oxocyclopentyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2150271-57-9
VCID: VC11517359
InChI: InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11)
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

N-(2-oxocyclopentyl)prop-2-enamide

CAS No.: 2150271-57-9

VCID: VC11517359

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2-oxocyclopentyl)prop-2-enamide - 2150271-57-9

Description

N-(2-oxocyclopentyl)prop-2-enamide is a chemical compound with the CAS number 2150271-57-9. It is also known by its chemical name and synonyms, which include N-(2-oxocyclopentyl)prop-2-enamide and 2-Propenamide, N-(2-oxocyclopentyl)- . This compound belongs to the class of amides, specifically those derived from prop-2-enamide (acrylamide), with a cyclopentyl ring attached to the nitrogen atom.

Molecular Formula and Weight

  • Molecular Formula: C8H11NO2

  • Molecular Weight: Approximately 153.18 g/mol .

Synthesis and Reactions

While specific synthesis methods for N-(2-oxocyclopentyl)prop-2-enamide are not detailed in the available literature, compounds of similar structure often involve reactions that form amide bonds, such as amidation reactions between carboxylic acids and amines. The presence of a vinyl group suggests potential for further chemical transformations, such as cycloaddition reactions or polymerization.

Material Science

The vinyl group in the compound could be utilized in polymerization reactions to form polymers with specific properties, but detailed studies on this aspect are lacking.

Future Directions

To fully explore the potential of this compound, further research is needed to understand its chemical properties, synthesis methods, and potential applications in various fields.

CAS No. 2150271-57-9
Product Name N-(2-oxocyclopentyl)prop-2-enamide
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name N-(2-oxocyclopentyl)prop-2-enamide
Standard InChI InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11)
Standard InChIKey IZXUJAXRULOFIX-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)NC1CCCC1=O
Purity 95
PubChem Compound 165594088
Last Modified Aug 25 2023

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